4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile
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Overview
Description
4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile is a complex organic compound featuring a piperidine ring, an indole moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring through a series of condensation and cyclization reactions. The final step involves the attachment of the benzonitrile group.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Benzonitrile Attachment: The final step involves the reaction of the intermediate compound with a benzonitrile derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, where nucleophiles replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile: can be compared with other indole derivatives and piperidine-containing compounds.
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.
Uniqueness
The uniqueness of This compound lies in its combination of the indole and piperidine moieties, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H21N3O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C23H21N3O2/c24-14-17-8-10-18(11-9-17)15-26-16-20(19-6-2-3-7-21(19)26)22(27)23(28)25-12-4-1-5-13-25/h2-3,6-11,16H,1,4-5,12-13,15H2 |
InChI Key |
SGAMJBBYYGNCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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